molecular formula C18H19N3O4S B7828383 3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B7828383
M. Wt: 373.4 g/mol
InChI Key: XFFDDGOFZQUFGT-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

  • Formation of the Thienopyrimidine Core: : The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions.

  • Introduction of the Propyl Chain: : The next step involves the alkylation of the thienopyrimidine core with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Carboxamide Formation: : The final step is the introduction of the carboxamide group. This can be accomplished by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thienopyrimidine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including those related to inflammation and immune response.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • 3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonamide

Uniqueness

Compared to similar compounds, 3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide exhibits unique biological activities due to the presence of the carboxamide group, which enhances its binding affinity to certain molecular targets. This structural feature distinguishes it from other derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-14-17(26-15(11)16(19)22)20-10-21(18(14)23)8-3-9-25-13-6-4-12(24-2)5-7-13/h4-7,10H,3,8-9H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDDGOFZQUFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCCOC3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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